Dovitinib lactate
Descripción
Propiedades
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-80-7 | |
| Record name | Dovitinib lactate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOVITINIB LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Tandem Acylation-Cyclization via LHMDS/KHMDS-Mediated Reactions
A pivotal route, disclosed in WO 2005046589, employs a tandem acylation-cyclization strategy using lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS). The reaction involves 2-aminobenzenecarbonitriles and 2-benzimidazol-2-yl acetates, yielding the quinolinone core through a one-pot mechanism.
Procedure A (KHMDS Method):
-
Reagent Setup: A mixture of 2-aminobenzenecarbonitrile (1.0 equiv), 2-benzimidazol-2-yl acetate (1.05 equiv), and KHMDS (1.2 equiv) in tetrahydrofuran (THF) is heated to 40–62°C.
-
Cyclization: The exothermic reaction completes within 60 minutes, forming a yellow precipitate.
-
Workup: The mixture is quenched with water, filtered, and dried under vacuum to yield 4-amino-5-fluoro-3-[6-(4-methyl-piperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one with a 47.9% isolated yield.
Procedure B (Optimized LHMDS Method):
-
Solvent Adjustment: Replacing THF with dimethylacetamide (DMAc) improves solubility and reaction homogeneity.
-
Temperature Control: Maintaining the reaction at 25–30°C during quenching reduces impurity formation.
-
Distillation: Post-reaction solvent removal via distillation enhances product purity, achieving a 52% yield with >99% HPLC purity.
| Parameter | Procedure A | Procedure B |
|---|---|---|
| Base | KHMDS | LHMDS |
| Solvent | THF | DMAc |
| Reaction Temperature | 40–62°C | 25–30°C |
| Yield | 47.9% | 52% |
| Purity (HPLC) | 98.5% | >99% |
Alternative Pathways from Tetrahedron Letters
An earlier method from Tetrahedron Letters (2006) utilizes LHMDS-mediated cyclization of 2-aminobenzenecarbonitriles with benzimidazole derivatives. While yielding comparable results, this route suffers from lower scalability due to stringent anhydrous conditions and extended reaction times.
Salt Formation: Conversion to Dovitinib Lactate
The free base is converted to its lactate salt (C21H21FN6O·C3H6O3·H2O) to enhance aqueous solubility and bioavailability.
Lactate Salt Synthesis
-
Acid-Base Reaction: Dovitinib free base (1.0 equiv) is suspended in ethanol and treated with lactic acid (1.1 equiv) at 50°C.
-
Crystallization: Slow cooling to 5°C induces crystallization, yielding this compound as a white crystalline solid.
-
Purification: Recrystallization from ethanol/water (70:30 v/v) affords pharmaceutical-grade material with ≤0.1% residual solvents.
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol |
| Temperature | 50°C (reflux) |
| Molar Ratio | 1:1.1 (base:lactic acid) |
| Yield | 89% |
| Purity (HPLC) | 99.8% |
Process Optimization and Scalability
Impurity Control
Early synthetic routes faced challenges with N-oxide impurities arising from over-oxidation of the piperazine moiety. Implementing inert atmosphere (N2) purging during cyclization and reducing reaction temperatures to ≤40°C suppressed impurity levels to <0.05%.
Solvent Selection
Comparative studies revealed that DMAc outperformed THF in minimizing side reactions, particularly dimerization of the benzimidazole intermediate. DMAc’s high polarity stabilized charged transition states, improving reaction reproducibility at scale.
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerated the cyclization step by 30%, reducing batch cycle times from 8 hours to 5.5 hours.
Analytical Characterization
Structural Elucidation
1H NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, quinolinone H-5)
-
δ 7.89 (d, J = 8.4 Hz, 2H, benzimidazole H-4, H-7)
-
δ 4.12 (q, 2H, lactate CH2)
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
UHPLC-MS/MS Method:
-
Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient: 5–95% B over 2.5 minutes
Industrial-Scale Manufacturing
Novartis’s patented process (WO 2005046589) integrates continuous flow chemistry for the final cyclization step, achieving a throughput of 200 kg/batch. Key innovations include:
Análisis De Reacciones Químicas
Chemical Reactions and Interactions
-
Binding to DNA Dovitinib can bind to DNA, as evidenced by an increase in fluorescence at 510 nm when DNA is added to dovitinib . It increases the DNA melting temperature, indicating stabilization of the DNA double helix . Molecular modeling suggests that dovitinib can fit into the minor groove of DNA .
-
Inhibition of Topoisomerases As a DNA binder, dovitinib inhibits topoisomerase IIα, an enzyme involved in DNA processing . It was tested for its ability to inhibit topoisomerase I, utilizing a gel assay .
-
ATPase Activity Dovitinib does not inhibit pyruvate kinase or lactate dehydrogenase . This was confirmed by observing the rapid oxidation of NADH in experiments where ADP was added to assay mixtures containing dovitinib .
-
Inhibition of Kinases Dovitinib inhibits multiple kinases, including FGFR3, FGFR1, PDGFRβ, and VEGFR1-3 . The inhibitory concentration (IC50) values for the inhibition of RTKs by Dovitinib are determined in time-resolved fluorescence (TRF) or radioactive format, measuring the inhibition by Dovitinib of phosphate transfer to a substrate by the respective enzyme .
Metabolic Stability
-
In Vitro Assessment The metabolic stability of dovitinib can be assessed using in vitro methods such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) . This method can quantify dovitinib levels in human liver microsomes (HLMs) .
-
In Silico Prediction Computational tools like StarDrop, which incorporates DEREK and WhichP450 software, can predict the metabolic stability of dovitinib and identify potential structural alerts . The composite site lability (CSL) value, which estimates the metabolic lability, can also be determined using these tools .
Impact on Cellular Processes
-
Chemokine and VEGF Production Dovitinib can inhibit the production of chemokines CCL2 and CCL5, as well as vascular endothelial growth factor (VEGF) . This was observed in co-cultures of breast cancer cells (MDA-MB-231) and cancer-associated fibroblasts (CAFs) . Dovitinib significantly reduces the mRNA expression levels of CCL2 and CCL5, especially in CAFs .
-
Tyrosine Kinase Receptors Dovitinib blocks the CAFs-induced invasion of breast cancer cells by targeting multiple tyrosine kinase receptors .
Aplicaciones Científicas De Investigación
Renal Cell Carcinoma
Dovitinib lactate has been extensively studied in patients with renal cell carcinoma. A phase II clinical trial indicated that dovitinib administered at a dose of 500 mg daily for five days followed by two days off showed a favorable progression-free survival (PFS) compared to historical controls . The study reported that 41% of patients experienced some degree of tumor regression, highlighting its potential effectiveness in this patient population .
Advanced Breast Cancer
In another study focused on advanced breast cancer, dovitinib was evaluated for its safety and efficacy. Although the objective response rate was modest, with few complete responses observed, the drug demonstrated a significant impact on tumor growth rates, suggesting a potential role in managing this type of cancer .
Combination Therapies
Dovitinib has also been explored in combination with other chemotherapeutic agents. For instance, studies have shown that when dovitinib is combined with gemcitabine or carboplatin, it can enhance the anticancer effects compared to monotherapy . However, challenges with tolerability and dose-limiting toxicities have been noted, necessitating careful monitoring during treatment .
Case Study 1: Tumor Regression in Renal Cell Carcinoma
A notable case involved a patient with metastatic renal cell carcinoma who exhibited a partial response to dovitinib after four cycles of treatment. The patient demonstrated a significant decrease in tumor size and improved symptoms related to cancer pain. This case underscores the potential for dovitinib to induce meaningful clinical responses even in advanced disease settings .
Case Study 2: Advanced Breast Cancer Response
In a cohort study involving patients with advanced breast cancer, one patient achieved a complete response while others showed stable disease or partial responses. The overall disease control rate was approximately 52%, indicating that dovitinib may be beneficial for certain subsets of patients within this population .
Pharmacodynamics and Safety Profile
The pharmacodynamics of this compound involve complex interactions with various signaling pathways. Biomarkers such as FGF23 and VEGF levels have been monitored during treatment to assess target inhibition . The safety profile indicates that while some patients experience significant benefits, others may encounter adverse events such as neutropenia and fatigue, necessitating dose adjustments or treatment discontinuation .
Mecanismo De Acción
El lactato de dovitinib ejerce sus efectos inhibiendo múltiples RTK, incluidos los de la vía del factor de crecimiento de fibroblastos (FGF), la vía del factor de crecimiento endotelial vascular (VEGF) y la vía del factor de crecimiento derivado de plaquetas (PDGF). Esta inhibición interrumpe las vías de señalización implicadas en la proliferación, supervivencia y angiogénesis de las células tumorales, lo que lleva a una reducción del crecimiento tumoral y un aumento de la apoptosis de las células tumorales .
Comparación Con Compuestos Similares
Renal Cell Carcinoma (RCC)
Gastrointestinal Stromal Tumors (GIST)
Breast Cancer
- Dovitinib: Phase II trial in FGFR1-amplified metastatic breast cancer showed 13% response rate vs. 9% in non-amplified cases .
- Infigratinib (FGFR-specific) : Higher response rates (~18%) in FGFR-altered breast cancer .
Mechanism of Action Differentiation
- Anti-Angiogenic Specificity: Dovitinib uniquely suppresses endothelial cell proliferation (IC50 = 0.04 µM) without directly inhibiting hepatocellular carcinoma (HCC) or gastric cancer cells at the same dose . In contrast, sorafenib and cabozantinib directly target cancer cell proliferation .
Actividad Biológica
Dovitinib lactate, also known as TKI258, is an orally active multi-kinase inhibitor that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and relevant case studies.
Dovitinib exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:
- Fibroblast Growth Factor Receptors (FGFRs)
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
These targets are crucial for angiogenesis and the proliferation of cancer cells. Dovitinib's ability to inhibit these pathways contributes to its anticancer effects.
Topoisomerase Inhibition
Dovitinib has also been shown to inhibit topoisomerases, which are enzymes critical for DNA replication and repair. Specifically, it acts as a poison for both topoisomerase I and II, leading to the induction of double-strand DNA breaks in cancer cells. This mechanism enhances its cytotoxic effects, particularly in leukemia cells .
Efficacy in Cancer Treatment
Dovitinib has been evaluated in several clinical trials across various cancer types. Below is a summary of its performance in key studies:
Case Studies
- Renal Cell Carcinoma : A study involving a validated tumorgraft model revealed that dovitinib inhibited RCC tumor growth effectively. This model mimicked human tumor genetics and sensitivities, providing a robust platform for evaluating dovitinib's efficacy against RCC .
- Advanced Melanoma : In patients with advanced melanoma resistant to standard therapies, dovitinib was administered at doses ranging from 200 to 500 mg/day. Dynamic contrast-enhanced MRI indicated a significant reduction in tumor vascularity, correlating with FGFR and VEGFR inhibition as evidenced by decreased phosphorylation levels in tumor biopsies .
Pharmacodynamics and Safety Profile
Dovitinib's pharmacodynamic properties have been assessed through various biomarkers. In clinical trials, plasma levels of FGF23, VEGF, and PDGF were monitored to evaluate target inhibition. The results indicated that dovitinib effectively modulated these biomarkers, suggesting its potential utility in personalized medicine approaches for cancer therapy .
Q & A
Q. What are the primary kinase targets of dovitinib lactate, and how are they experimentally validated?
this compound is a multi-targeted tyrosine kinase inhibitor with potent activity against FGFR3 (IC50: 5 nM), VEGFR1/2/3 (IC50: 10–13 nM), PDGFRα/β (IC50: 27/210 nM), FLT3 (IC50: 1 nM), and c-Kit (IC50: 2 nM) . Target validation typically involves kinase inhibition assays using recombinant kinases and ATP-competitive binding studies. For example, fluorescence-based assays (e.g., Z’-LYTE kinase profiling) quantify phosphorylation inhibition. Cross-validation with cell-based models (e.g., SK-HEP1 hepatoma cells) confirms pathway suppression via Western blotting for phospho-FGFR1, FRS2-α, and ERK1/2 .
Q. How should researchers optimize this compound concentrations for in vitro studies?
In vitro IC50 values for proliferation assays range from nM to low µM , depending on cell type and target expression. For example, in B9 cells (FGFR3-dependent), FGF-stimulated growth is inhibited at 25 nM . Preformulation studies recommend dissolving this compound in DMSO (solubility ≥30 mg/mL) and storing aliquots at 2–8°C to prevent degradation. Dose-response curves should include a vehicle control and a positive control (e.g., other kinase inhibitors) .
Q. What in vivo models are appropriate for studying this compound’s anti-tumor efficacy?
Orthotopic xenograft models (e.g., hepatocellular carcinoma or renal cell carcinoma) are preferred for assessing primary tumor growth and metastasis . This compound (10–30 mg/kg, oral gavage) significantly reduces tumor volume and lung metastasis in HCC models, correlating with inhibition of FGFR/PDGFR-β/VEGFR-2 signaling and apoptosis induction (e.g., p27 upregulation, cyclin B1 downregulation) . Pharmacodynamic markers include phospho-VEGFR2 in tumor lysates and serum angiogenic factors (e.g., VEGF).
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy of this compound?
Discrepancies often arise from pharmacokinetic variability (e.g., plasma protein binding, metabolic clearance) or tumor microenvironment factors (e.g., hypoxia, stromal interactions). To address this:
Q. What methodological approaches are used to study synergistic effects of this compound with other inhibitors?
Synergy with mTOR inhibitors (e.g., RAD001) is assessed via combination index (CI) analysis (Chou-Talalay method). For example:
Q. How does this compound’s off-target inhibition of topoisomerases impact its therapeutic profile?
this compound binds DNA (Kd: 7.0 µM) and inhibits topoisomerase I/II activity, as shown by:
- Fluorescence titration assays (excitation: 360 nm, emission: 510 nm) quantifying DNA binding .
- ATPase activity assays using yeast topoisomerase II, where dovitinib reduces NADH oxidation rates (indicative of ATP hydrolysis inhibition) . This dual mechanism may explain efficacy in tumors with kinase-independent resistance but requires careful monitoring of genotoxicity in long-term studies.
Q. What strategies are recommended for overcoming acquired resistance to this compound in kinase-driven cancers?
Resistance mechanisms include FGFR3 gatekeeper mutations (e.g., V555M) or epigenetic bypass pathways . Methodological approaches:
- CRISPR-Cas9 screens to identify synthetic lethal partners (e.g., HDAC inhibitors).
- Proteomic profiling (e.g., RPPA) of resistant tumors to detect adaptive signaling (e.g., PI3K/AKT activation).
- Sequential therapy with FGFR3-selective inhibitors (e.g., infigratinib) after dovitinib failure .
Methodological Considerations
- Data Reproducibility : Use standardized cell lines (e.g., ATCC-authenticated) and report passage numbers.
- Dose Optimization : Conduct pilot studies with escalating doses (1–100 mg/kg) in murine models to balance efficacy and toxicity (e.g., weight loss, liver enzymes).
- Statistical Rigor : Employ two-way ANOVA for tumor growth curves and Bonferroni correction for multiple comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
